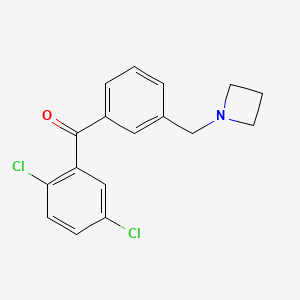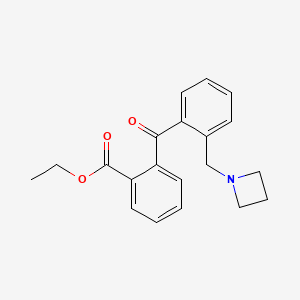
3-(4-Amino-2-fluorophenyl)propanoic acid
描述
3-(4-Amino-2-fluorophenyl)propanoic acid is an important compound in the field of organic chemistry due to its unique structure and properties. It is a derivative of phenylpropanoic acid, characterized by the presence of an amino group and a fluorine atom on the aromatic ring.
作用机制
Target of Action
The primary target of 3-(4-Amino-2-fluorophenyl)propanoic acid is currently unknown . This compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes
Mode of Action
As a phenylalanine derivative , it may interact with its targets in a similar manner to phenylalanine, but this is purely speculative. More research is required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Phenylalanine, from which this compound is derived, is involved in the synthesis of proteins and other bioactive molecules . It’s plausible that this compound might affect similar pathways, but this needs to be confirmed through further studies.
Result of Action
As a derivative of phenylalanine , it may have similar effects, but this is purely speculative. More research is required to describe these effects.
准备方法
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes, including halogenation, nitration, and reduction reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-(4-Amino-2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules .
科学研究应用
3-(4-Amino-2-fluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
相似化合物的比较
- 2-Amino-3-(4-fluorophenyl)propanoic acid
- 3-Amino-2-(4-fluorophenyl)propanoic acid
- 4-Fluorophenylalanine
Comparison: Compared to its analogs, 3-(4-Amino-2-fluorophenyl)propanoic acid exhibits unique properties due to the specific positioning of the amino and fluorine groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various research applications .
属性
IUPAC Name |
3-(4-amino-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYAYOXHBSWPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














